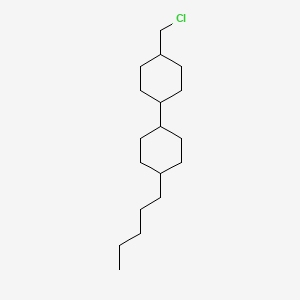
(trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl: is an organic compound characterized by its unique structure, which includes a pentyl group and a chloromethyl group attached to a cyclohexane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl typically involves the reaction of 4-chloromethylcyclohexane with pentylmagnesium bromide under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent like tetrahydrofuran (THF) to facilitate the reaction. The product is then purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and higher yields.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce the chloromethyl group to a methyl group.
Substitution: Nucleophilic substitution reactions can occur, where the chloromethyl group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Sodium azide (NaN₃), thiourea (NH₂CSNH₂)
Major Products:
Oxidation: Ketones, carboxylic acids
Reduction: Methyl-substituted cyclohexane
Substitution: Azido-substituted cyclohexane, thiol-substituted cyclohexane
Wissenschaftliche Forschungsanwendungen
Chemistry: In synthetic chemistry, (trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl is used as an intermediate in the synthesis of more complex molecules
Biology and Medicine: Research in biology and medicine explores the potential of this compound in drug development. Its ability to undergo various chemical reactions makes it a candidate for the synthesis of biologically active molecules.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for applications in polymer synthesis and material science.
Wirkmechanismus
The mechanism of action of (trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological effects.
Vergleich Mit ähnlichen Verbindungen
- trans-1-Pentyl-4-(trans-4-methylcyclohexyl)cyclohexane
- trans-1-Pentyl-4-(trans-4-bromomethylcyclohexyl)cyclohexane
- trans-1-Pentyl-4-(trans-4-hydroxymethylcyclohexyl)cyclohexane
Comparison: Compared to its analogs, (trans,Trans)-4-(chloromethyl)-4'-pentyl-1,1'-bicyclohexyl is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and chemical properties. This makes it more suitable for specific applications where chloromethyl functionality is required.
Eigenschaften
Molekularformel |
C18H33Cl |
|---|---|
Molekulargewicht |
284.9 g/mol |
IUPAC-Name |
1-(chloromethyl)-4-(4-pentylcyclohexyl)cyclohexane |
InChI |
InChI=1S/C18H33Cl/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h15-18H,2-14H2,1H3 |
InChI-Schlüssel |
JDXXKBBIIIQJEX-UHFFFAOYSA-N |
SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)CCl |
Kanonische SMILES |
CCCCCC1CCC(CC1)C2CCC(CC2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















